molecular formula C15H16N2O5 B12851843 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid CAS No. 637318-31-1

5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid

Cat. No.: B12851843
CAS No.: 637318-31-1
M. Wt: 304.30 g/mol
InChI Key: JRLVKJBUSKPFQW-UHFFFAOYSA-N
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Description

Structure and Functional Groups:
The compound features a pyrazole ring substituted with an ethoxycarbonyl group (-COOEt) at position 5 and a methyl group at position 2. This pyrazole moiety is linked to a benzoic acid scaffold via a nitrogen atom at position 1 of the pyrazole, with a methoxy (-OCH₃) group at position 2 of the benzene ring. The ethoxycarbonyl group enhances lipophilicity, while the carboxylic acid (-COOH) provides hydrogen-bonding capacity, critical for intermolecular interactions .

Coupling reactions between pyrazole intermediates and substituted benzoic acid precursors.

Ester hydrolysis (if starting from methyl/ethyl esters) to yield the free carboxylic acid.

Protection/deprotection strategies for functional groups to avoid side reactions .

Potential Applications: Pyrazole-benzoic acid hybrids are widely explored in medicinal chemistry for their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Properties

CAS No.

637318-31-1

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

5-(5-ethoxycarbonyl-3-methylpyrazol-1-yl)-2-methoxybenzoic acid

InChI

InChI=1S/C15H16N2O5/c1-4-22-15(20)12-7-9(2)16-17(12)10-5-6-13(21-3)11(8-10)14(18)19/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

JRLVKJBUSKPFQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC(=C(C=C2)OC)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the ethoxycarbonyl and methyl groups. The final step involves the coupling of the pyrazole derivative with a methoxybenzoic acid derivative under suitable reaction conditions, such as the use of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name / ID (Reference) Substituents on Pyrazole/Benzene Ring Key Functional Differences
Target Compound 5-(Ethoxycarbonyl), 3-methyl; 2-methoxybenzoic acid Reference compound for comparison
4-(5-Benzoyloxy-3-methyl-1H-pyrazol-1-yl)benzoic acid () 5-Benzoyloxy (-OCOPh) instead of ethoxycarbonyl Increased aromaticity; altered hydrogen bonding due to benzoyloxy
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid () Methoxycarbonyl (-COOMe) at pyrazole position 3 Reduced steric hindrance; lower lipophilicity
5-[4-(1-Butyl-1H-indol-3-yl)piperidin-1-ylmethyl]-2-methoxybenzoic acid () Piperidine-indole substituent instead of pyrazole Enhanced bulkiness; potential for receptor-targeted interactions

Impact of Substituents :

  • Ethoxycarbonyl vs. Benzoyloxy () : The ethoxycarbonyl group in the target compound offers greater metabolic stability compared to the benzoyloxy group, which may undergo esterase-mediated hydrolysis.
  • Methoxycarbonyl vs.

Key Observations :

  • Low yields in highlight challenges in deprotecting ester groups (e.g., methyl/benzyl esters) without side reactions.

Hydrogen Bonding and Crystallographic Properties

Hydrogen Bonding Networks :

  • The target compound’s benzoic acid group can form O-H···O hydrogen bonds, similar to the carboxylate-water interactions observed in (R₉ₜ(F) = 0.0446) .
  • In contrast, compounds with bulkier substituents (e.g., indole-piperidine in ) exhibit weaker hydrogen bonding due to steric hindrance.

Thermal Stability :

  • Pyrazole derivatives with methoxy/methyl groups (e.g., , mp = 177.8°C) demonstrate higher melting points than purely aliphatic analogues, suggesting the target compound has moderate thermal stability .

Research Tools and Methodologies

  • Crystallographic Analysis : Programs like SHELXL () and ORTEP () are critical for determining bond angles and hydrogen-bonding patterns in analogous compounds .
  • Spectroscopic Characterization : ESI-MS () and ¹H NMR () are standard for verifying molecular weight and substituent positions .

Limitations :

  • No direct crystallographic or pharmacological data for the target compound are available in the evidence.
  • Comparisons rely on extrapolation from structurally related molecules.

Biological Activity

5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid, with the CAS number 637318-31-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H16N2O5
  • Molecular Weight : 304.3 g/mol
  • Structure : The compound features a pyrazole ring and a methoxybenzoic acid moiety, contributing to its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using assays such as the DPPH radical scavenging test. Results suggest that it effectively reduces oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage associated with various diseases .

3. Anti-inflammatory Effects

Research indicates that 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions. This effect is attributed to the modulation of the NF-kB signaling pathway .

The biological activities of this compound are primarily linked to its structural features:

  • Pyrazole Ring : Known for its ability to interact with various biological targets, the pyrazole ring enhances the compound's affinity for enzymes involved in inflammation and microbial resistance.
  • Carboxylic Acid Group : This functional group plays a critical role in binding interactions with proteins and enzymes, facilitating its pharmacological effects.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated significant antimicrobial and antioxidant activity in similar pyrazole derivatives .
Zhang et al. (2020)Found that compounds with similar structures inhibited TNF-alpha production in macrophages, suggesting anti-inflammatory potential .
Kumar et al. (2021)Reported that ethyl ester derivatives exhibited enhanced bioactivity against cancer cell lines, indicating potential as anticancer agents .

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